Hydroxyurea-15N

Descripción general

Descripción

Synthesis Analysis

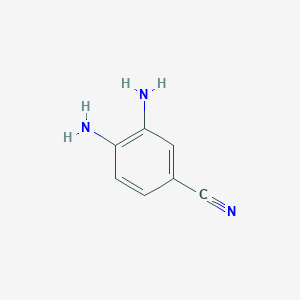

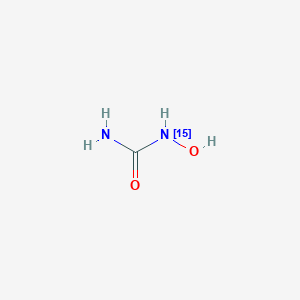

The synthesis of 15N-Hydroxyurea is achieved through the treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride. This process produces 15N-hydroxyurea efficiently in a one-pot procedure with a 74% yield, which, after recrystallization, results in analytically pure material in 47% overall yield (Yasaki, Xu, & King, 2000).

Molecular Structure Analysis

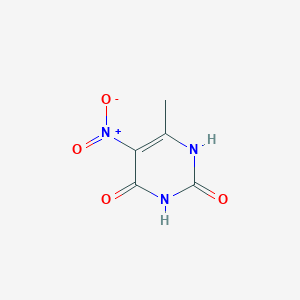

Hydroxyurea derivatives have been synthesized and analyzed using various techniques such as FT-IR, 1H-, 13C-NMR, and MS. The crystal structures of these derivatives reveal specific interactions and the formation of dimers through N-H...O hydrogen bonds, which are essential for understanding the molecular structure and reactivity of hydroxyurea and its derivatives (Mai et al., 2010).

Chemical Reactions and Properties

Hydroxyurea undergoes various chemical reactions, demonstrating its interaction with different enzymes and its capability to inhibit DNA synthesis. For example, hydroxyurea acts as a weak, non-competitive inhibitor of carbonic anhydrase isozymes, interacting directly with the enzyme's metal center (Scozzafava & Supuran, 2003). Additionally, the unexpected acylation or phosphorylation of hydroxyurea on N rather than on O, leading to the formation of amides instead of esters, illustrates its unique chemical properties (Pariente-Cohen et al., 2015).

Aplicaciones Científicas De Investigación

Isotope-Dilution Gas Chromatography–Mass Spectrometry Method for Hydroxyurea Analysis

A novel gas chromatography–mass spectrometry (GC–MS) method was developed for determining hydroxyurea concentration in plasma, utilizing hydroxyurea-15N as an internal standard. This technique, involving organic extraction and preparation of trimethylsilyl (TMS) derivatives, proved accurate, sensitive, precise, and robust, suitable for supporting pharmacokinetic studies and clinical therapeutic monitoring (Garg et al., 2015).

Efficient Synthesis of 15N-Hydroxyurea

An efficient, one-pot procedure for synthesizing 15N-hydroxyurea was developed, treating trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride to produce the compound in significant yield. This method offers a valuable tool for pharmacological research, enabling the production of analytically pure 15N-hydroxyurea, which is crucial for detailed mechanistic studies (Yasaki, Xu, & King, 2000).

Investigating Hydroxyurea Mechanisms

Research utilizing hydroxyurea-15N has contributed significantly to our understanding of the drug's biological mechanisms. For example, hydroxyurea is known for its role in inhibiting ribonucleotide reductase, impacting DNA replication and cell cycle processes across various organisms. Studies have suggested that aside from its direct inhibition of DNA synthesis, oxidative stress and other mechanisms might contribute to hydroxyurea's cytotoxic effects. These insights are vital for improving chemotherapies that employ hydroxyurea (Singh & Xu, 2016).

Direcciones Futuras

Future research directions to optimize Hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of Hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of Hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .

Propiedades

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(N)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466772 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyurea-15N | |

CAS RN |

214331-53-0 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

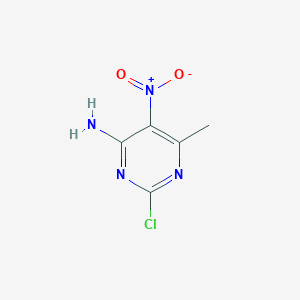

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

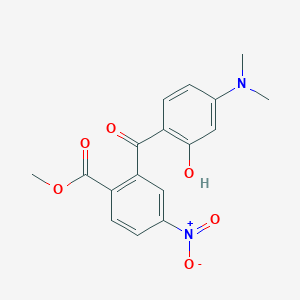

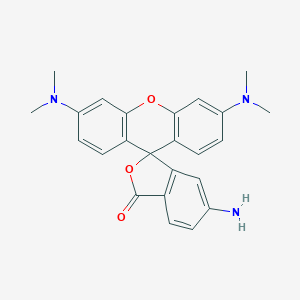

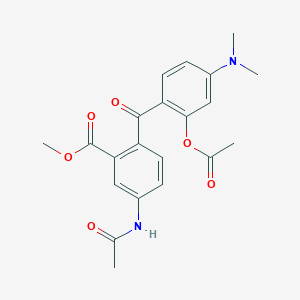

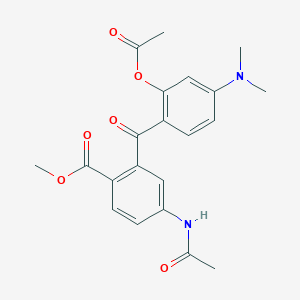

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)